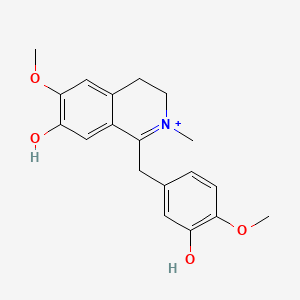
1,2-Dehydroreticuline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reticulinylium is a benzylisoquinoline alkaloid that is obtained by selective dehydrogenation at the 1,2-position of reticuline. It is a benzylisoquinoline alkaloid and an organic cation. It derives from a reticuline.
科学的研究の応用
Medicinal Chemistry
Biosynthesis of Opioids
1,2-Dehydroreticuline serves as a precursor in the biosynthesis of morphine and other opioid alkaloids. The conversion of this compound to (R)-reticuline is catalyzed by the enzyme this compound reductase, which plays a crucial role in the morphinan biosynthetic pathway. This pathway is essential for producing various clinically important compounds such as codeine and morphine .
Pharmacological Potential
Research indicates that derivatives of this compound exhibit potential pharmacological activities. For instance, studies have shown that certain analogs can interact with opioid receptors, suggesting their potential use as analgesics or in treating addiction . The structural modifications of this compound can lead to compounds with improved efficacy and reduced side effects.
Agricultural Biotechnology
Metabolic Engineering
The manipulation of metabolic pathways involving this compound has been explored to enhance alkaloid production in opium poppy and related species. By introducing or overexpressing genes responsible for the synthesis of this compound and its derivatives, researchers aim to increase the yield of valuable alkaloids . This approach not only improves crop productivity but also supports sustainable agricultural practices.
Transgenic Plants
Transgenic plants engineered to enhance the biosynthesis of this compound have been developed. These plants can potentially serve as biofactories for producing high-value alkaloids. The use of techniques such as CRISPR/Cas9 for targeted gene editing allows for precise modifications in the biosynthetic pathways .
Case Study 1: Opium Poppy Metabolic Pathways
A study conducted on opium poppy seedlings identified the enzyme this compound synthase as a key player in converting (S)-reticuline to this compound. This research provided insights into the enzyme's characteristics and its optimal conditions for activity (pH and temperature), which are crucial for biotechnological applications aimed at optimizing alkaloid production .
Case Study 2: Structural Insights into Enzyme Function
Research utilizing X-ray crystallography revealed critical structural details about codeinone reductase and its relationship with this compound reductase. Understanding these structures aids in elucidating substrate recognition mechanisms and can inform the design of inhibitors or enhancers for these enzymes, impacting opioid synthesis pathways .
Data Table: Summary of Applications
特性
CAS番号 |
16202-17-8 |
|---|---|
分子式 |
C19H22NO4+ |
分子量 |
328.4 g/mol |
IUPAC名 |
1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydroisoquinolin-2-ium-7-ol |
InChI |
InChI=1S/C19H21NO4/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12/h4-5,9-11H,6-8H2,1-3H3,(H-,21,22)/p+1 |
InChIキー |
ZALYXKJOOUDZCC-UHFFFAOYSA-O |
SMILES |
C[N+]1=C(C2=CC(=C(C=C2CC1)OC)O)CC3=CC(=C(C=C3)OC)O |
正規SMILES |
C[N+]1=C(C2=CC(=C(C=C2CC1)OC)O)CC3=CC(=C(C=C3)OC)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















